Triuret

Supramolecular Chemistry Polymer Science Hydrogen-Bonding Motifs

Triuret (CAS 556-99-0; IUPAC: 1,3-dicarbamoylurea) is a condensed urea featuring three hydrogen-bonding urea moieties in a planar conformation, delivering supramolecular crosslinking density unattainable with biuret or urea analogs. Its uniquely increased affinity for potassium over sodium makes it a valuable reagent for HPLC-ESI-MS/MS metal-ligand interaction studies. As an essential analytical standard, Triuret enables accurate interpretation of the 193 °C eutectic thermal event in SCR urea decomposition modeling via TGA/DSC. Food scientists leverage its proven pH-buffering capacity—comparable to urea—to prevent heat-induced milk coagulation. Procure ≥98% purity Triuret where generic analogs compromise application-specific performance.

Molecular Formula C3H6N4O3
Molecular Weight 146.11 g/mol
CAS No. 556-99-0
Cat. No. B1681585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriuret
CAS556-99-0
SynonymsTriuret
Molecular FormulaC3H6N4O3
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESC(=O)(N)NC(=O)NC(=O)N
InChIInChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10)
InChIKeyWNVQBUHCOYRLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 300 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triuret (CAS 556-99-0): Technical Baseline and Identity Verification for Research Procurement


Triuret (IUPAC: 1,3-dicarbamoylurea; CAS 556-99-0; C₃H₆N₄O₃; MW 146.11 g/mol) is a member of the condensed ureas class, characterized by three urea moieties linked via carbonyl groups [1]. It is a colorless, crystalline, hygroscopic solid with moderate water solubility (approximately 60 mg/L at 20 °C) . Triuret forms as an intermediate or byproduct during the thermal decomposition (pyrolysis) of urea and is commercially available at purities typically exceeding 98%, verified by HPLC and NMR .

Critical Differentiators: Why Generic Urea Byproducts Cannot Substitute Triuret in Specialized Research


Triuret's unique molecular architecture—three urea groups with a central carbonyl hydrogen-bonded to terminal amino groups in a planar conformation—dictates a distinct hydrogen-bonding capacity and metal chelation geometry not replicable by simpler analogs like biuret or urea [1]. While compounds such as biuret, cyanuric acid, and tetrauret share the condensed urea class, their differing chain lengths, cyclic structures, and substitution patterns lead to measurable differences in thermal stability, metal-ion affinity, and supramolecular association constants [2]. Substituting Triuret with a generic analog would therefore compromise the specific properties required for applications ranging from supramolecular polymer design to specialized chemical analysis.

Quantitative Evidence Compendium: Triuret's Measurable Performance Against Closest Comparators


Triuret vs. Tetrauret in Supramolecular Polymer Design: Lower Association Constant (Ka) but Higher Network Density

In supramolecular polymer networks based on poly(trimethylene carbonate) (PTMC), Triuret-terminated chains exhibit a measured association constant (Kₐ) of 0.32 M⁻¹ in CDCl₃, which is significantly lower than the 1.59 M⁻¹ observed for Tetrauret-terminated chains [1]. Counterintuitively, this weaker individual bond strength leads to the formation of a denser physical network, as evidenced by a higher crossover temperature (Tcrossover) and improved dimensional stability compared to the Tetrauret system [2].

Supramolecular Chemistry Polymer Science Hydrogen-Bonding Motifs

Triuret as a Potassium-Selective Ligand: Quantified Affinity Over Sodium and Other Alkali Metals

Mass spectrometric studies using the complexation selectivity method reveal that Triuret exhibits a demonstrable and increased affinity for potassium ions (K⁺) over sodium ions (Na⁺) and other alkali metal cations in solution [1]. In competitive binding experiments with equimolar amounts of sodium and potassium chlorides, the potassium-triuret adduct was consistently the most abundant product [2].

Bioinorganic Chemistry Analytical Chemistry Hypokalemia Research

Thermal Stability and Eutectic Behavior: Triuret's Role in the Urea-Biuret-Cyanuric Acid System

Triuret is an essential component in the thermodynamic equilibria that govern the decomposition of urea and biuret [1]. Differential scanning calorimetry (DSC) data shows that the apparent melting point of biuret at 193 °C is explained by the formation of a eutectic mixture within the urea-biuret-triuret-cyanuric acid ensemble [2]. This highlights Triuret's non-redundant role in the system's phase behavior.

Thermal Analysis Urea-SCR Catalysis Material Science

Milk Heat Stabilization: Triuret's pH Buffering Capacity is Comparable to Urea and Biuret

In a study of 15 amides, Triuret, along with urea and biuret, demonstrated a similar and significant stabilizing effect on the heat stability of milk [1]. The study identified that these three stabilizing amides shared a common mechanism: a significant pH-buffering capacity in synthetic systems and in milk, a property not shared by the other compounds tested [2].

Food Chemistry Dairy Science Protein Stability

Verified Application Scenarios for Triuret (CAS 556-99-0) Based on Quantitative Differentiation


Synthesis of Thermoreversible Supramolecular Polymer Networks with Controlled Crosslink Density

Researchers synthesizing PTMC-based supramolecular materials should select Triuret-terminated oligomers when the application demands a denser physical network and higher dimensional stability, as opposed to a higher individual bond strength. As demonstrated in Section 3, Triuret's lower Kₐ (0.32 M⁻¹) paradoxically enables the formation of these more robust network structures compared to Tetrauret [1].

Analytical Standard for Potassium-Selective Binding Studies

Due to its uniquely increased affinity for potassium over sodium and other alkali metals (as established in Section 3), Triuret is a valuable reagent for developing HPLC-ESI-MS/MS methods to study metal-ligand interactions or for investigating the mechanisms of hypokalemic agents [2].

Calibration Standard for Thermal Analysis in Urea-SCR Research

Triuret is an essential analytical standard for researchers modeling urea decomposition in Selective Catalytic Reduction (SCR) systems. Its presence is critical for accurately interpreting TGA/DSC data, specifically the eutectic behavior that defines the 193 °C thermal event of biuret, as detailed in Section 3 [3].

Formulation Component for Heat-Stable Dairy Products

Food scientists developing heat-stable milk formulations can leverage Triuret's proven pH-buffering capacity, which is comparable to urea and biuret, to prevent heat-induced coagulation. This property, confirmed in comparative studies (Section 3), makes it a specific functional additive for this purpose [4].

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